molecular formula C21H20O6 B12390357 7-O-methylepimedonin G

7-O-methylepimedonin G

Cat. No.: B12390357
M. Wt: 368.4 g/mol
InChI Key: OBAJDLSUDKAJBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-methylepimedonin G involves the prenylation of 2-phenoxychromone. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that the compound can be isolated from the plant Epimedium brevicornum .

Industrial Production Methods

Industrial production methods for this compound are not well-established due to its natural origin. The compound is typically extracted from the plant Epimedium brevicornum using various solvent extraction techniques .

Chemical Reactions Analysis

Types of Reactions

7-O-methylepimedonin G undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Mechanism of Action

The mechanism of action of 7-O-methylepimedonin G involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress . The specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-O-methylepimedonin G include other prenylated flavonoids such as:

  • Epimedonin A
  • Epimedonin B
  • Icariin

Uniqueness

This compound is unique due to its specific prenylation pattern and its isolation from Epimedium brevicornum . This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C21H20O6/c1-12(2)4-9-15-18(25-3)10-16(23)20-17(24)11-19(27-21(15)20)26-14-7-5-13(22)6-8-14/h4-8,10-11,22-23H,9H2,1-3H3

InChI Key

OBAJDLSUDKAJBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)C

Origin of Product

United States

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